aminehydrochloride](/img/structure/B15315140.png)
[(1S)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-fluoro-1-phenylethylaminehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a phenyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-fluoro-1-phenylethylaminehydrochloride typically involves the reaction of 2-fluoro-1-phenylethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-fluoro-1-phenylethylaminehydrochloride may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-fluoro-1-phenylethylaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different amine or phenyl derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
(1S)-2-fluoro-1-phenylethylaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2-fluoro-1-phenylethylaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethylamine: A similar compound without the fluorine atom, used in various chemical syntheses.
2-Fluoro-1-phenylethylamine: Lacks the methylamine group but shares the fluorine and phenyl groups.
Uniqueness
(1S)-2-fluoro-1-phenylethylaminehydrochloride is unique due to the combination of its fluorine atom, phenyl group, and amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.
Propriétés
Formule moléculaire |
C9H13ClFN |
|---|---|
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
(1S)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
QBXRVFNYOVPACW-SBSPUUFOSA-N |
SMILES isomérique |
CN[C@H](CF)C1=CC=CC=C1.Cl |
SMILES canonique |
CNC(CF)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


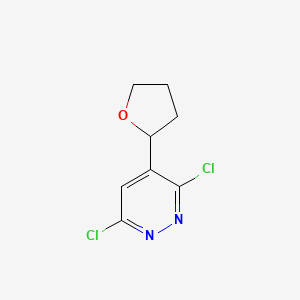

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
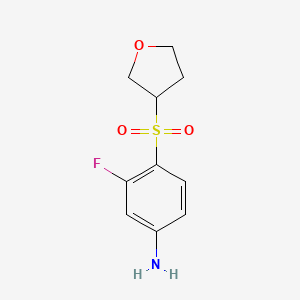
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)

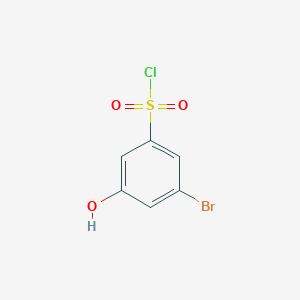
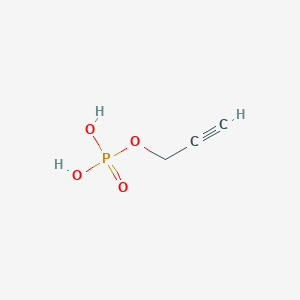
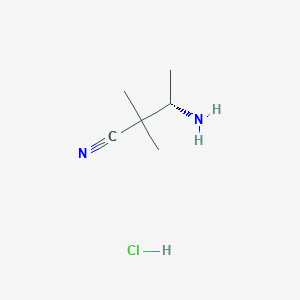
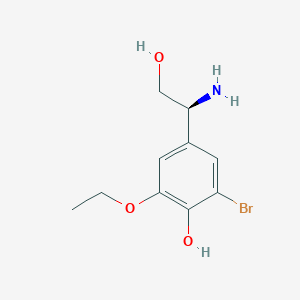

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
